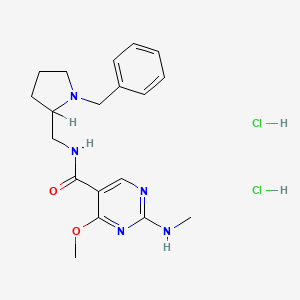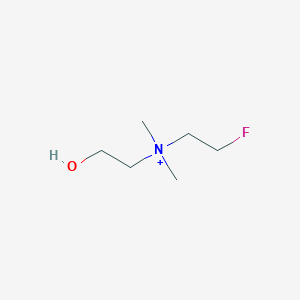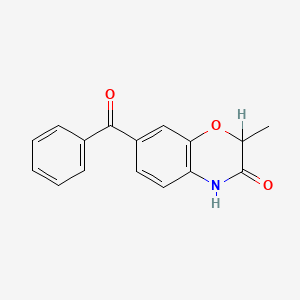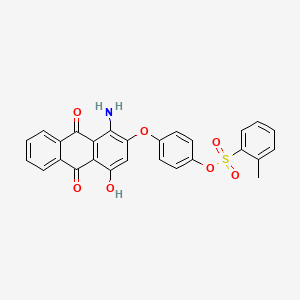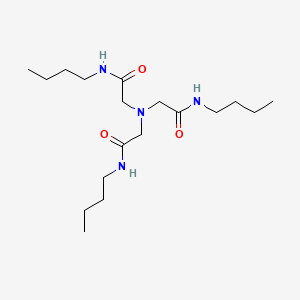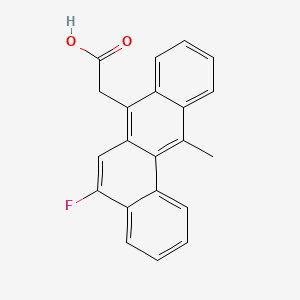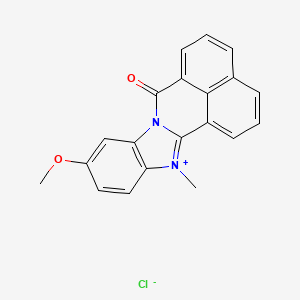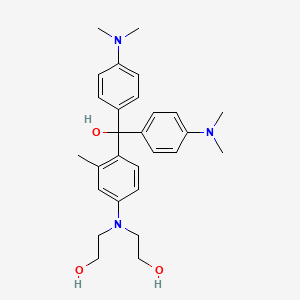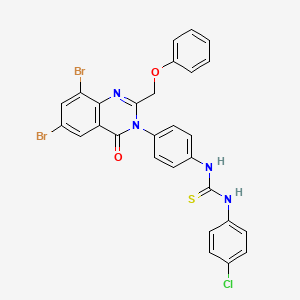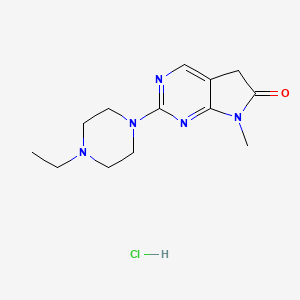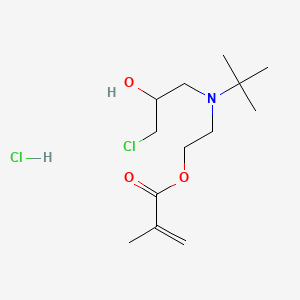
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is a chemical compound with the molecular formula C13H24ClNO3.HCl and a molecular weight of 314.2 g/mol. This compound is known for its unique structure, which includes a methacrylate group, a tert-butyl group, and a chloro-hydroxypropyl group. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride typically involves the reaction of tert-butylamine with 3-chloro-2-hydroxypropyl methacrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Polymerization Reactions: The methacrylate group can undergo polymerization to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Polymerization Reactions: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Polymerization Reactions: Products include polymers with specific functional properties.
科学的研究の応用
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is used in various scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of specific products. The methacrylate group enables polymerization, while the chloro and hydroxypropyl groups facilitate substitution and oxidation reactions.
類似化合物との比較
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar structure but lacks the chloro-hydroxypropyl group.
(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amino group instead of the tert-butyl group.
Uniqueness
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is unique due to its combination of functional groups, which provide a wide range of reactivity and applications.
特性
CAS番号 |
93892-99-0 |
|---|---|
分子式 |
C13H25Cl2NO3 |
分子量 |
314.2 g/mol |
IUPAC名 |
2-[tert-butyl-(3-chloro-2-hydroxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C13H24ClNO3.ClH/c1-10(2)12(17)18-7-6-15(13(3,4)5)9-11(16)8-14;/h11,16H,1,6-9H2,2-5H3;1H |
InChIキー |
KXMLOQBHSBCCHO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCN(CC(CCl)O)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


